molecular formula C11H13N3O2 B1606618 4-Nitrogramine CAS No. 7150-46-1

4-Nitrogramine

Cat. No. B1606618
CAS RN: 7150-46-1
M. Wt: 219.24 g/mol
InChI Key: NTWUAOHAQNZERF-UHFFFAOYSA-N
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Description

4-Nitrogramine is a compound with the molecular formula C11H13N3O2 . It is also known by other names such as N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A forced degradation study was performed with a four-fold molar excess of sodium nitrite, relative to the drug substance, at pH 3–4 for 4 hours at 37°C .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 30 bonds, 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

The formation of N-nitrosamines, including this compound, in pharmaceuticals is a complex process. The presence of N-nitrosamines in pharmaceuticals is likely more prevalent than originally expected .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass is 219.100776666 g/mol, and it has a topological polar surface area of 64.8 Ų .

Scientific Research Applications

Environmental Monitoring and Contamination Assessment

4-Nitroguanidine is a significant environmental contaminant due to its use as a nitramine explosive. It is persistent and highly mobile in soils and aquifers. Research has developed sensitive methods for determining 4-nitroguanidine in water and soil, utilizing techniques like LC-MS quantification after reduction, derivatization, and preconcentration on C18 cartridges. This advancement aids in mapping contamination plumes, which can extend over considerable distances from the source (Voloshenko Rossin et al., 2017).

Improvement in Mechanical Performance and Stability

4-Nitroguanidine crystals, used in both civilian and military explosive applications, have their mechanical performance and thermodynamic stability enhanced through controlled crystal morphologies. This involves using additives during the cooling crystallization process, resulting in crystals with higher density, improved flowability, and greater stability, as demonstrated through DSC results and molecular simulations (Luo et al., 2017).

Microbial Remediation in Soil

An aerobic NQ-degrading bacterium, Variovorax strain VC1, has been identified as effective in degrading 4-nitroguanidine in soil. This degradation process results in by-products like ammonia, nitrous oxide, and carbon dioxide. This discovery holds potential for microbial remediation of 4-nitroguanidine contamination in the environment (Perreault et al., 2012).

Development of High Bulk Density Nitroguanidine

Research has shown that high bulk density nitroguanidine can be obtained by controlling the cooling of a supersaturated water solution containing additives like methylcellulose and partially hydrolyzed polyvinyl alcohol (PVA). This process changes the crystal growth kinetics, resulting in crystals suitable for propellant applications due to their higher bulk density (Mudryy et al., 2011).

Fast Separation and Quantification in Environmental Media

Developing fast and sensitive methods like ultrafast LC-MS/MS for detecting 4-nitroguanidine and other explosives in environmental media is crucial for monitoring and remediation efforts. This technique has been applied to soil and water samples, demonstrating high sensitivity and providing a comprehensive analytical tool for explosive monitoring (Mu et al., 2012).

properties

IUPAC Name

N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-9-4-3-5-10(11(8)9)14(15)16/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUAOHAQNZERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290924
Record name 4-NITROGRAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7150-46-1
Record name 7150-46-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROGRAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N,N′,N′-Tetramethyldiaminomethane (2.2 mL, 15.6 mol) in acetic acid (30 mL) was added dropwise over 60 min to a solution of 4-nitroindole (2.30 g, 14.2 mol) in acetic acid (30 mL). After 3.5 h, the reaction was cooled to 0° C., and 20% aqueous sodium hydroxide was added to adjust the pH to 11. The mixture was extracted with CHCl3 (3×300 mL) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: ml/=220 (M+1).
Quantity
2.2 mL
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2.3 g
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Scheme M illustrates a general method of preparing compounds of the invention (for a synthesis of intermediate amine 8, see also J. Hester J. Org. Chem. 1967, 32, 4095). 4-Nitroindole and formaldehyde/dimethylamine were condensed to form 4-nitrogramine (2). Compound 2 underwent nucleophilic substitution with diethyl malonate to afford diester 3, which was then reduced to the amine 4 via hydrogenolysis over palladium-on-carbon. Indole 4 was cyclized thermally to lactam 5, and then underwent decarboxylation by treatment with potassium hydroxide followed by heating neat to give unsubstituted lactam 7. The lactam 7 was reduced with LAH to afford amine 8, which was acylated with acid chloride 9 (prepared by acylation of methyl 4-aminobenzoate with 2-biphenylcarbonyl chloride followed by sodium hydroxide-mediated saponification of the ester to the acid, and then thionyl chloride-mediated conversion to the acid chloride 9) to give the final product compound 10.
[Compound]
Name
amine
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formaldehyde dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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